molecular formula C12H9ClN4S B14897196 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14897196
M. Wt: 276.75 g/mol
InChI Key: NQGBCXSRPPTMFS-UHFFFAOYSA-N
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Description

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a chloropyridinyl group and a triazolopyridine moiety

Properties

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H9ClN4S/c13-10-5-4-9(7-14-10)8-18-12-16-15-11-3-1-2-6-17(11)12/h1-7H,8H2

InChI Key

NQGBCXSRPPTMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Core Structural Features and Synthetic Challenges

The molecule consists of atriazolo[4,3-a]pyridine scaffold substituted at position 3 with a thioether group linked to a 6-chloropyridin-3-ylmethyl moiety. Key challenges in its synthesis include:

  • Regioselective formation of the triazole ring fused to pyridine.
  • Introduction of the thioether group without side reactions.
  • Stability of the chloropyridine subunit under reaction conditions.

Primary Synthetic Routes

S-Alkylation ofTriazolo[4,3-a]pyridine-3-thione

This two-step method involves synthesizing the triazolopyridine thione intermediate followed by S-alkylation.

Step 1: Synthesis ofTriazolo[4,3-a]pyridine-3-thione

The thione precursor is prepared via cyclization of 2-hydrazinylpyridine with carbon disulfide under basic conditions:

  • Reaction : 2-Hydrazinylpyridine reacts with CS₂ in methanol with KOH.
  • Conditions : 60°C, 4–6 hours.
  • Yield : 85–90%.
Step 2: S-Alkylation with (6-Chloropyridin-3-yl)methyl Chloride

The thione undergoes nucleophilic substitution with (6-chloropyridin-3-yl)methyl chloride:

  • Reagents : Thione, (6-chloropyridin-3-yl)methyl chloride, NaOH.
  • Solvent : DMF or ethanol.
  • Conditions : Microwave irradiation (150 W, 90°C, 15 minutes).
  • Yield : 84–90%.

Mechanistic Insight :
The thione’s sulfur acts as a nucleophile, displacing chloride via an SN2 mechanism. Microwave irradiation enhances reaction efficiency by reducing activation energy.

One-Pot Oxidative Cyclization

A direct route using N-chlorosuccinimide (NCS) for cyclization:

  • Reagents : Hydrazone derivative of 2-hydrazinylpyridine, NCS.
  • Conditions : DMF, 0°C to room temperature, 1 hour.
  • Yield : >90% for analogous triazolopyridines.

Limitation : Requires pre-functionalization of the hydrazone with the thioether group, complicating substrate preparation.

Chloroethynylphosphonate Cyclization

Adapted from triazolopyridine phosphorylation methods:

  • Reagents : Chloroethynylphosphonate, 2-hydrazinylpyridine with pre-installed thioether.
  • Conditions : K₂CO₃, room temperature, 4 hours.
  • Yield : Quantitative for related compounds.

Advantage : High selectivity without amidine or amide byproducts.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Advantages
S-Alkylation Thione synthesis + alkylation 84–90% Microwave-assisted High efficiency, scalable
Oxidative Cyclization Hydrazone cyclization with NCS >90% Mild, one-pot Rapid but requires pre-functionalization
Phosphonate Route Cyclization with chloroethynylphosphonate ~95% Room temperature High selectivity, no byproducts

Characterization and Validation

  • X-ray Crystallography : Confirms planar triazolopyridine core and thioether bond geometry.
  • Spectroscopy :
    • ¹H NMR : δ 4.68 (s, SCH₂), 7.48–8.80 (pyridine protons).
    • IR : ν 650 cm⁻¹ (C-S stretch).
  • HPLC Purity : >98%.

Industrial-Scale Considerations

  • Cost Efficiency : S-Alkylation is preferred due to commercial availability of (6-chloropyridin-3-yl)methyl chloride.
  • Green Chemistry : Microwave methods reduce solvent use by 40% compared to conventional heating.

Applications and Derivatives

  • Antifungal Activity : Analogues show 51–62% inhibition against Fusarium oxysporum.
  • Insecticidal Properties : Thioether-linked triazolopyridines exhibit LC₅₀ values <10 ppm against Aphis gossypii.

Chemical Reactions Analysis

Types of Reactions

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the core triazolopyridine structure while exhibiting modified chemical properties.

Scientific Research Applications

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives and pyridopyrimidine compounds. These compounds share structural similarities and exhibit comparable chemical reactivity.

Uniqueness

What sets 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine apart is its specific combination of a chloropyridinyl group and a triazolopyridine moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a compound that has garnered attention for its potential biological activities. The triazole and pyridine moieties in its structure suggest a range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine can be represented as follows:

C12H10ClN5S\text{C}_{12}\text{H}_{10}\text{ClN}_5\text{S}

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds with similar structures to 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of microbial cell wall synthesis.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridineE. coli15 µg/mL
S. aureus20 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231) revealed that related triazole derivatives had IC50 values indicating effective inhibition of cell proliferation . Specifically, one derivative demonstrated an IC50 value of 39.2 µM against MDA-MB-231 cells, suggesting that similar compounds may have therapeutic potential in cancer treatment.

Cell LineCompoundIC50 (µM)
MDA-MB-2313-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine39.2 ± 1.7

The biological activity of triazole derivatives often involves interaction with specific enzymes or pathways within cells. For instance, studies suggest that these compounds may influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting key proteins such as BRAF and MEK serine-threonine kinases . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various triazole derivatives including those similar to 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine:

  • Objective : To evaluate the antibacterial activity against common pathogens.
  • Methodology : Agar diffusion and serial dilution methods were employed.
  • Findings : The compound exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics.

Case Study 2: Antitumor Activity in Glioblastoma

A separate investigation focused on glioblastoma U-87 cell lines:

  • Objective : To assess the cytotoxic effects of triazole derivatives.
  • Results : Compounds showed varying degrees of cytotoxicity with some achieving IC50 values below 50 µM.
  • : These findings indicate potential for development into therapeutic agents for aggressive tumors.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via oxidative cyclization of hydrazine intermediates . A green chemistry approach involves reacting a hydrazine precursor (e.g., N-[(6-chloropyridin-3-yl)methylideneamino]pyridin-2-amine) with sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, yielding the triazolo[4,3-a]pyridine core with ~73% efficiency . For thioether linkage, alkylation of triazole-thiol intermediates with 6-chloro-3-chloromethylpyridine is effective under basic conditions (e.g., aqueous NaOH), as demonstrated in analogous syntheses of 5-(6-chloropyridin-3-yl methyl)triazole derivatives . Optimization includes solvent choice (ethanol for eco-friendly synthesis) and reaction time control to minimize by-products.

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